

Mass Spectrometry of 4-Bromo-2-fluoro-6-nitroanisole: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-nitroanisole

Cat. No.: B1268318

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **4-Bromo-2-fluoro-6-nitroanisole** ($C_7H_5BrFNO_3$). Due to the limited availability of direct experimental data for this specific compound, this document presents a predictive analysis based on the well-established principles of mass spectrometry and the known fragmentation patterns of related nitroaromatic and halogenated compounds. The methodologies and data presented herein serve as a foundational resource for researchers engaged in the analysis and characterization of this molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **4-Bromo-2-fluoro-6-nitroanisole** is essential for its mass spectrometric analysis. These properties are summarized in the table below.

Property	Value	Source
Molecular Formula	$C_7H_5BrFNO_3$	[1] [2] [3]
Molecular Weight	250.02 g/mol	[1] [3]
CAS Number	74266-66-3	[4] [5]
Appearance	Yellow to brown crystals or powder	[6]
Melting Point	51.5-57.5 °C	[6]

Proposed Experimental Protocol for Mass Spectrometry Analysis

This section outlines a detailed, albeit hypothetical, experimental protocol for the analysis of **4-Bromo-2-fluoro-6-nitroanisole** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation

- Standard Solution Preparation: Prepare a 1 mg/mL stock solution of **4-Bromo-2-fluoro-6-nitroanisole** in a high-purity solvent such as methanol or acetonitrile.
- Working Solutions: Serially dilute the stock solution to prepare working solutions in the range of 1-100 µg/mL to determine the linear range and limit of detection.
- Matrix Spike (if applicable): For analysis in complex matrices (e.g., biological fluids, environmental samples), prepare matrix-matched standards and quality control samples by spiking the matrix with known concentrations of the analyte.

Instrumentation and Analytical Conditions

- Gas Chromatograph (GC):
 - Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

- Inlet: Splitless injection at 250 °C.
- Oven Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer (MS):
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 40 to 350.
 - Solvent Delay: 3 minutes.

Predicted Mass Spectrum Data

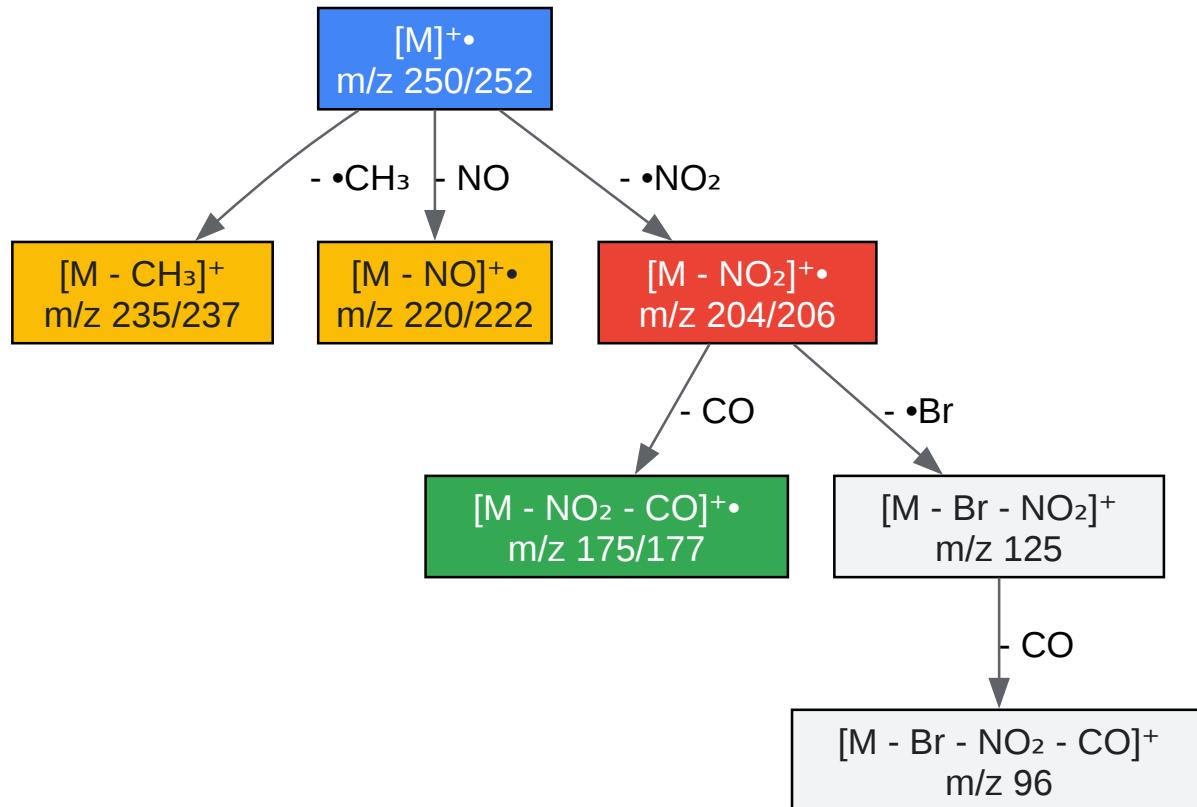
The following table summarizes the predicted major ions and their relative abundances in the electron ionization mass spectrum of **4-Bromo-2-fluoro-6-nitroanisole**. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) is expected for all bromine-containing fragments.

m/z (Predicted)	Ion Structure	Proposed Fragmentation	Relative Abundance (Hypothetical)
250/252	$[C_7H_5BrFNO_3]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)	Moderate
235/237	$[C_6H_2BrFNO_3]^{+\bullet}$	Loss of $\bullet CH_3$	Low
220/222	$[C_7H_5BrFO_2]^{+\bullet}$	Loss of NO	Moderate
204/206	$[C_7H_5BrFO]^{+\bullet}$	Loss of NO_2	High
175/177	$[C_6H_2BrF]^{+\bullet}$	Loss of NO_2 and CO	Moderate
125	$[C_6H_2FO]^+$	Loss of Br and NO_2	Low
96	$[C_5H_2F]^+$	Loss of Br, NO_2 , and CO	Low

Visualization of Predicted Fragmentation and Workflow

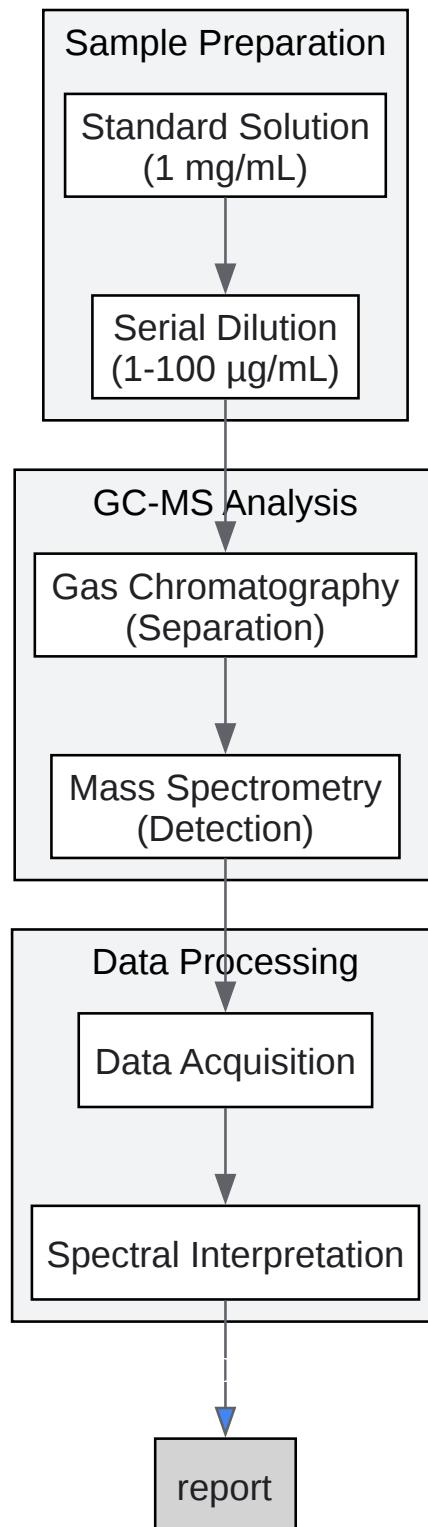
To further elucidate the proposed fragmentation pathways and the experimental workflow, the following diagrams have been generated using the DOT language.

Predicted Fragmentation Pathway of 4-Bromo-2-fluoro-6-nitroanisole

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Caption: Predicted Electron Ionization fragmentation pathway of **4-Bromo-2-fluoro-6-nitroanisole**.

Experimental Workflow for GC-MS Analysis

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Caption: Proposed experimental workflow for the GC-MS analysis of **4-Bromo-2-fluoro-6-nitroanisole**.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the mass spectrometric analysis of **4-Bromo-2-fluoro-6-nitroanisole**. The proposed experimental protocol offers a robust starting point for method development, while the predicted fragmentation pathways and spectral data provide a basis for the identification and characterization of this compound. It is important to note that the fragmentation data presented is theoretical and should be confirmed through experimental analysis. Researchers and scientists in drug development and related fields can utilize this guide to inform their analytical strategies for this and structurally similar molecules.

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